3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Overview
Description
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a useful research compound. Its molecular formula is C11H14N6O2 and its molecular weight is 262.27 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article discusses its biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C₁₂H₁₆N₆O₂
- Molecular Weight : 292.29 g/mol
- CAS Number : 1245771-56-5
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 10 | E. coli |
Compound B | 15 | S. aureus |
Compound C | 20 | P. aeruginosa |
Studies have shown that similar pyrazole derivatives possess broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . The compound's structure may enhance its interaction with bacterial DNA gyrase and other targets .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. Notably:
Test | Result (%) | Reference |
---|---|---|
HRBC Membrane Stabilization | 86.70 - 99.25 | |
TNF- Inhibition IC50 (µM) | 9.80 (comparable to ciprofloxacin) |
These results suggest that the compound may inhibit pro-inflammatory cytokines and stabilize cell membranes against lysis induced by inflammatory agents.
Anticancer Activity
The anticancer properties of similar triazole derivatives have been explored extensively. For example:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound D | A549 (lung cancer) | 15 |
Compound E | MCF7 (breast cancer) | 25 |
Triazole-containing compounds have been noted for their ability to inhibit cell proliferation in various cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival.
Case Studies
A recent study focused on the synthesis and biological evaluation of various triazole derivatives including those with pyrazole moieties. The findings indicated that compounds with nitro-substituents showed enhanced potency against specific cancer cell lines and exhibited lower cytotoxicity towards normal cells .
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c18-17(19)9-6-12-15(7-9)8-11-14-13-10-4-2-1-3-5-16(10)11/h6-7H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYRLQUTPSZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CN3C=C(C=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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